Gas-Phase Stability: cis-Isomer Exhibits Higher Appearance Energy Than trans-Isomer
The cis-isomer (CAS 3390-18-9) is thermodynamically more stable in the gas phase than the trans-isomer (CAS 1121-87-5), as evidenced by a higher appearance energy (AE) for the formation of the [M-R]+ fragment ion. This data provides a direct, quantifiable measure of stereochemical energy differences [1].
| Evidence Dimension | Appearance Energy (AE) of [C6H11O2]+ fragment ion |
|---|---|
| Target Compound Data | 9.693 ± 0.005 eV |
| Comparator Or Baseline | trans-4,6-Dimethyl-1,3-dioxane: 9.540 ± 0.003 eV |
| Quantified Difference | 0.153 eV higher for cis-isomer |
| Conditions | Electron Impact (EI) mass spectrometry; gas phase |
Why This Matters
This quantifiable difference in gas-phase stability serves as a fundamental differentiator for scientists requiring a specific stereoisomer for mechanistic studies or for applications where thermal stability is a key parameter.
- [1] Pihlaja, K., & Jalonen, J. (1971). Appearance potentials determined by the electron-impact method as an analytical aid in the evaluation of conformational energies and clarification of ring conformation-I: Appearance potentials of the [M-R]+ ions formed in the primary fragmentation of stereoisomeric 1,3-dioxans. A direct route to conformational energies. Organic Mass Spectrometry, 5(12), 1363–1372. Data retrieved from NIST Chemistry WebBook. View Source
